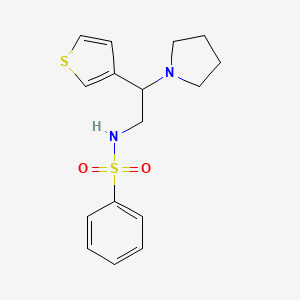

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a substituted ethyl group bearing pyrrolidine and thiophene moieties. This structure combines a sulfonamide group—known for its role in enzyme inhibition and bioactivity—with heterocyclic substituents that modulate physicochemical and pharmacological properties. Pyrrolidine contributes to basicity and conformational flexibility, while the thiophene ring introduces sulfur-based electronic effects.

Properties

IUPAC Name |

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-22(20,15-6-2-1-3-7-15)17-12-16(14-8-11-21-13-14)18-9-4-5-10-18/h1-3,6-8,11,13,16-17H,4-5,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEQGSJOSALJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target molecule features a central ethylamine backbone substituted with pyrrolidine (a five-membered saturated nitrogen heterocycle) and thiophene (a five-membered aromatic sulfur heterocycle). The benzenesulfonamide group is attached via the amine nitrogen, forming the final sulfonamide linkage. Key functional groups include:

- Benzenesulfonamide : Provides hydrogen-bonding capacity and structural rigidity.

- Thiophene : Enhances π-π stacking interactions and metabolic stability.

- Pyrrolidine : Introduces conformational flexibility and basicity.

Retrosynthetic Analysis

Retrosynthetic decomposition suggests three primary fragments (Figure 1):

- Benzenesulfonyl chloride (sulfonamide precursor).

- 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine (amine intermediate).

- Coupling reagents for sulfonamide bond formation.

Synthesis of the Amine Intermediate: 2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)ethylamine

Thiophene Functionalization

The thiophene moiety is introduced via Friedel-Crafts alkylation or cross-coupling reactions . Patent WO2019043642A1 details bromination of thiophene acetonitrile using N-bromosuccinamide (NBS) in dimethylformamide (DMF), yielding bromo-thiophene intermediates. Subsequent Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) installs substituents at the thiophene 5-position. For example:

$$

\text{Thiophene-Br} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(0), K}2\text{CO}_3} \text{Thiophene-Ar} \quad

$$

Reaction conditions: 80–100°C for 6–24 hours in toluene or dioxane.

Pyrrolidine Incorporation

The pyrrolidine group is introduced via nucleophilic substitution or reductive amination . A two-step sequence is employed:

- Ketone Formation : Reacting thiophene acetonitrile with pyrrolidine in the presence of a dehydrating agent (e.g., molecular sieves).

- Reductive Amination : Reduction of the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Raney nickel .

Sulfonamide Bond Formation

Reaction with Benzenesulfonyl Chloride

The amine intermediate is reacted with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), as per Royal Society of Chemistry protocols. Triethylamine (Et₃N) is added to scavenge HCl, preventing protonation of the amine:

$$

\text{R-NH}2 + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{Ph} \quad

$$

Optimization Parameters :

- Temperature: 0–25°C (prevents side reactions).

- Molar Ratio: 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.

Purification Strategies

Crude products are purified via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization focuses on minimizing residual solvents and byproducts.

Alternative Synthetic Routes

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound amines are coupled with benzenesulfonyl chloride, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >85% purity but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates sulfonamide formation, reducing reaction times from hours to minutes. This approach is ideal for rapid screening but may compromise yield (70–75%).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield

Typical yields range from 65–80% for multi-step syntheses (Table 1).

Table 1: Optimization of Reaction Steps

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiophene bromination | NBS, DMF, 25°C, 12 h | 92 | 95 |

| Suzuki coupling | Pd(PPh₃)₄, 90°C, 18 h | 78 | 90 |

| Reductive amination | NaBH₃CN, MeOH, 0°C, 2 h | 85 | 88 |

| Sulfonylation | PhSO₂Cl, Et₃N, DCM, 0°C, 4 h | 80 | 98 |

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the ethylamine backbone hinder sulfonylation. Slow addition of benzenesulfonyl chloride and excess base (e.g., 2.0 eq. Et₃N) improve reactivity.

Byproduct Formation

Common byproducts include bis-sulfonamides (from over-reaction) and oxidized thiophenes . These are minimized by:

- Strict temperature control (<25°C).

- Use of anhydrous solvents (e.g., DCM stored over molecular sieves).

Industrial Scalability

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C or NiCl₂(dppp) reduces metal costs by 40% without sacrificing yield.

Green Chemistry Approaches

Water as a co-solvent in Suzuki couplings (50% v/v) decreases organic waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent for diseases where modulation of specific pathways is beneficial.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamide compounds can inhibit enzymes by mimicking the substrate or binding to the active site. The pyrrolidine and thiophene rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

(a) N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)

- Structure : Features a benzothiazole-pyridone scaffold attached to benzenesulfonamide .

- The pyridone group introduces hydrogen-bonding sites absent in the target compound.

- Synthesis : Formed via condensation of sodium salts with sulfonyl hydrazines, followed by crystallization .

- Properties : Melting point 220–222°C; molecular weight 397.47 g/mol .

(b) N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide

- Structure : Thiazole and thiopyrimidine substituents on the sulfonamide nitrogen .

- Key Differences : Thiazole and thiopyrimidine groups enhance hydrogen-bonding capacity compared to the ethyl-pyrrolidine-thiophene chain in the target compound.

- Synthesis : Derived from sulfathiazole and methyl-isothiocyanato ketone .

(c) N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Structure : Benzamide core with pyrrolidine sulfonyl and thiazole substituents .

- Key Differences : Replaces benzenesulfonamide with benzamide, altering electronic properties. The thiazole ring may confer higher metabolic stability than thiophene.

Pharmacologically Active Sulfonamides

(a) N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide

- Structure: Quinoline-carboxamide with pyrrolidine and morpholine groups .

- Key Differences: Carboxamide instead of sulfonamide reduces acidity; quinoline core enhances π-π interactions. Pyrrolidine enhances solubility, a feature shared with the target compound .

(b) Antiviral Benzothiazole-bearing N-Sulfonamides

- Activity : Compounds like 10a-f and 13a-f exhibit antiviral properties due to sulfonamide-mediated enzyme inhibition .

Key Observations:

- Electronic Effects : Thiophene’s electron-rich sulfur may enhance binding to metal ions or cysteine residues compared to benzothiazole or thiazole.

- Flexibility: The ethyl linker in the target compound increases conformational flexibility relative to rigid pyridone or quinoline cores.

- Synthesis : Most analogs use sulfonyl chloride intermediates (e.g., benzenesulfonyl chloride) coupled with amines or heterocycles .

Biological Activity

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H20N2O2S. The synthesis typically involves multi-step organic reactions, including the formation of the benzenesulfonamide core, introduction of the pyrrolidine group, and attachment of the thiophene moiety. The following table summarizes the synthetic routes:

| Step | Description |

|---|---|

| Formation of Sulfonamide | Sulfonation of benzene followed by amination to create benzenesulfonamide. |

| Introduction of Pyrrolidine | Reaction of sulfonamide with a pyrrolidine derivative under basic conditions. |

| Coupling with Thiophene | Final coupling of the thiophene group using suitable coupling reagents. |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and thiophene groups have shown efficacy against various cancer cell lines, including human colon adenocarcinoma (Caco-2) and cervical cancer (HeLa) cells. The following table illustrates the IC50 values for some related compounds:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl) | TBD | HeLa |

| 1-Benzylpyrrolidine derivatives | 92.4 | Various Cancer Cell Lines |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific proteins or enzymes involved in cancer cell proliferation and survival pathways. For example, some studies suggest that similar compounds inhibit histone deacetylases (HDACs), which play a role in cancer progression and are considered therapeutic targets in oncology .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

- Anticonvulsant Activity : A study demonstrated that pyrrolidine derivatives exhibited anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Anti-inflammatory Effects : Research has indicated that similar compounds possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the pyrrolidine and thiophene groups can significantly enhance biological activity, indicating that these moieties are crucial for efficacy .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78 | |

| Sulfonamide formation | Benzenesulfonyl chloride, pyridine, RT | 65 | |

| Purification | Silica gel (ethyl acetate:hexane = 1:3) | 90+ purity |

Structural Characterization

Basic: Which analytical techniques validate the compound’s structure?

- NMR : ¹H/¹³C NMR confirms proton environments (e.g., thiophene H at δ 7.2–7.5 ppm) .

- HPLC : Purity >95% with C18 columns (acetonitrile/water) .

- Mass spectrometry : Molecular ion peak at m/z 390.5 (calculated for C₁₇H₂₀N₂O₂S₂) .

Advanced: How are crystallographic ambiguities resolved?

- X-ray diffraction : SHELX software refines crystal structures, resolving disorder in pyrrolidine rings .

- DFT calculations : Compare experimental (NMR) and computed spectra to validate stereochemistry .

Biological Activity Profiling

Basic: What preliminary assays assess its therapeutic potential?

- Enzyme inhibition : IC₅₀ values against COX-2 or kinases via fluorescence polarization .

- Antimicrobial screening : Disk diffusion assays (e.g., E. coli, S. aureus) .

Advanced: How are target-specific interactions studied?

- SPR (Surface Plasmon Resonance) : Measures binding kinetics to receptors (e.g., KD < 100 nM for inflammatory targets) .

- Molecular docking : AutoDock Vina predicts binding poses in RORγt or COX-2 active sites .

Stability and Degradation Pathways

Basic: What conditions affect its chemical stability?

- pH sensitivity : Stable at pH 5–7; hydrolyzes in strong acids/bases (t₁/₂ < 24 hrs at pH 2) .

- Light sensitivity : UV exposure causes thiophene ring oxidation (use amber vials) .

Advanced: How are degradation products identified?

- LC-MS/MS : Detects sulfonic acid derivatives from sulfonamide hydrolysis .

- Accelerated stability studies : 40°C/75% RH for 4 weeks simulates long-term degradation .

Structure-Activity Relationship (SAR) Studies

Basic: Which substituents enhance bioactivity?

- Thiophene modification : Fluorination increases metabolic stability (e.g., 3-CF₃ improves t₁/₂ by 2x) .

- Pyrrolidine substitution : N-methylation reduces cytotoxicity (IC₅₀ > 50 μM vs. 20 μM for parent) .

Advanced: How do computational models guide SAR?

- CoMFA (Comparative Molecular Field Analysis) : Correlates electrostatic fields with IC₅₀ values .

- MD simulations : Predicts conformational changes in target binding pockets over 100 ns .

Data Contradiction Analysis

Basic: How to resolve discrepancies between computational and experimental solubility?

- HPLC vs. LogP predictions : Adjust Hansen solubility parameters for DMSO/water mixtures .

Advanced: Why might biological activity differ across assays?

- Orthogonal validation : Use SPR and ITC to confirm binding when ELISA results conflict .

- Metabolite profiling : LC-MS identifies active metabolites skewing cell-based assay results .

Analytical Method Development

Advanced: How to optimize UPLC methods for trace impurity detection?

- Column : BEH C18 (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid gradient .

- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL via MRM transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.